Fmoc-2-amino-5-iodobenzoic acid

Peptide Diversification Solid-Phase Synthesis Suzuki-Miyaura Coupling

Fmoc-2-amino-5-iodobenzoic acid (CAS 924817-95-8) is a non-natural, Fmoc-protected amino acid derivative with the molecular formula C22H16INO4 and a molecular weight of 485.27 g/mol ,. It functions as a specialized building block primarily utilized in solid-phase peptide synthesis (SPPS) for the introduction of an ortho-iodobenzoic acid moiety into peptide sequences.

Molecular Formula C22H16INO4
Molecular Weight 485.3 g/mol
CAS No. 924817-95-8
Cat. No. B3167753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-amino-5-iodobenzoic acid
CAS924817-95-8
Molecular FormulaC22H16INO4
Molecular Weight485.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)I)C(=O)O
InChIInChI=1S/C22H16INO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
InChIKeyROLACDNYVXPHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-Amino-5-Iodobenzoic Acid (CAS 924817-95-8): A Chemical Definition and Baseline for SPPS & Peptidomimetic Procurement


Fmoc-2-amino-5-iodobenzoic acid (CAS 924817-95-8) is a non-natural, Fmoc-protected amino acid derivative with the molecular formula C22H16INO4 and a molecular weight of 485.27 g/mol , . It functions as a specialized building block primarily utilized in solid-phase peptide synthesis (SPPS) for the introduction of an ortho-iodobenzoic acid moiety into peptide sequences . The compound features an ortho-amino acid core, where the 2-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the aromatic ring is substituted with an iodine atom at the 5-position. This specific substitution pattern provides a unique platform for both solid-phase assembly and post-synthetic diversification via cross-coupling chemistry .

Why Generic Substitution of Fmoc-2-Amino-5-Iodobenzoic Acid (CAS 924817-95-8) in Peptide Synthesis is Scientifically Unjustifiable


Direct substitution of Fmoc-2-amino-5-iodobenzoic acid with simpler or regioisomeric analogs is not feasible without fundamentally altering experimental outcomes. The compound's unique value proposition rests on the precise spatial and electronic environment created by its 2-amino-5-iodo substitution pattern. Replacing it with a non-iodinated analog (e.g., Fmoc-2-aminobenzoic acid) eliminates the heavy atom for X-ray crystallography and the synthetic handle for metal-catalyzed cross-coupling . Regioisomers like Fmoc-2-amino-6-iodobenzoic acid or Fmoc-3-amino-5-iodobenzoic acid present a different geometry and reactivity profile, which would alter peptide conformation and the regioselectivity of any subsequent derivatization. Such substitutions invalidate structure-activity relationship (SAR) studies and render comparisons across datasets meaningless. The sections below detail the specific, quantifiable parameters that differentiate this exact compound.

Quantitative Differentiation Guide for Fmoc-2-Amino-5-Iodobenzoic Acid (CAS 924817-95-8)


Comparative Reactivity in Solid-Phase Suzuki-Miyaura Cross-Coupling

Fmoc-2-amino-5-iodobenzoic acid, when incorporated onto a solid support, demonstrates significantly enhanced reactivity in on-resin Suzuki-Miyaura cross-coupling compared to its brominated analog, Fmoc-2-amino-5-bromobenzoic acid. The iodine substituent's lower bond dissociation energy facilitates a more efficient oxidative addition step in the catalytic cycle. While quantitative, head-to-head rate data for this specific building block is not publicly available in peer-reviewed literature, the superior reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-couplings is a well-established class-level principle in organic synthesis [1], .

Peptide Diversification Solid-Phase Synthesis Suzuki-Miyaura Coupling

Purity and Physical Form: Batch-to-Batch Consistency for Reproducible SPPS

A key differentiator in procurement is the specified purity and physical form. Fmoc-2-amino-5-iodobenzoic acid is supplied with a minimum purity specification of 95% , , which is a critical parameter for ensuring high coupling efficiency and minimizing deletion sequences during solid-phase peptide synthesis (SPPS). The compound's crystalline form ensures ease of handling and accurate weighing . In contrast, the unprotected parent compound, 2-amino-5-iodobenzoic acid (CAS 5326-47-6), is typically offered as a powder, crystals, or chunks with a melting point range of 219-221 °C (dec.) . The Fmoc-derivative's defined purity specification and crystalline nature provide a higher degree of assurance for reproducible automated synthesis.

Solid-Phase Peptide Synthesis Reagent Purity Procurement Specification

Molecular Weight and Heavy-Atom Effect for Structural Biology

Fmoc-2-amino-5-iodobenzoic acid (MW: 485.27 g/mol) provides a distinct advantage over its non-halogenated analog, Fmoc-2-aminobenzoic acid (MW: 359.37 g/mol), in structural biology applications. The presence of the heavy iodine atom significantly increases the compound's mass, facilitating unambiguous identification of the incorporated residue via mass spectrometry. Furthermore, iodine serves as an excellent anomalous scatterer for X-ray crystallography, enabling experimental phasing of peptide or protein structures [1]. The quantitative difference in molecular weight (approx. 126 Da) is substantial enough to provide a clear isotopic signature in MS analysis.

X-ray Crystallography Peptide Structure Heavy-Atom Derivative

Optimal Research Application Scenarios for Fmoc-2-Amino-5-Iodobenzoic Acid (CAS 924817-95-8) Based on Quantitative Evidence


On-Resin Diversification of Peptide Libraries via Palladium-Catalyzed Cross-Coupling

This is a primary application scenario directly supported by the compound's structure. The iodine atom at the 5-position of the benzoic acid core serves as a robust synthetic handle for on-resin palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings , . A researcher would incorporate Fmoc-2-amino-5-iodobenzoic acid into a growing peptide chain on solid support. Following chain assembly and while the peptide remains anchored to the resin, the aryl iodide can be reacted with a diverse set of boronic acids or alkynes. This strategy enables the creation of focused peptide libraries with varying biaryl or alkyne functionalities at a specific sequence position, which is a powerful method for probing structure-activity relationships (SAR). This application leverages the class-level reactivity advantage of aryl iodides over aryl bromides [1].

Synthesis of Peptidomimetics Incorporating a Rigid Aromatic Scaffold

This scenario utilizes the compound as a conformationally restricted building block. When coupled to a resin or another amino acid, the ortho-substituted benzoic acid core introduces a rigid, aromatic turn-inducing element into the peptide backbone. This can stabilize specific secondary structures or create peptidomimetics with enhanced proteolytic stability. The Fmoc protection scheme ensures full compatibility with standard SPPS protocols . The defined purity of 95% or higher is critical for ensuring efficient coupling and minimizing side reactions during the synthesis of these complex, non-natural sequences.

Heavy-Atom Derivatization for Peptide Structure Determination by X-ray Crystallography

This application is uniquely enabled by the presence of the iodine atom. As supported by the molecular weight and heavy-atom data , Fmoc-2-amino-5-iodobenzoic acid can be strategically incorporated into a peptide of interest. The resulting peptide can then be co-crystallized with its target protein. The strong anomalous scattering signal from the iodine atom facilitates experimental phasing using methods like Single-wavelength Anomalous Diffraction (SAD) or Multiple-wavelength Anomalous Diffraction (MAD), allowing for the solution of the 3D structure of the peptide-protein complex [2]. This provides atomic-level insight into the binding mode and is a significant advantage over non-halogenated analogs.

Preparation of Mass Spectrometry (MS) Probes for Quantitation and Binding Studies

The compound can be used to synthesize a mass tag for quantitative proteomics or binding affinity studies. The significant increase in molecular weight (approx. +126 Da) compared to its non-iodinated counterpart provides a clear and unambiguous mass shift in MS analysis . A researcher could synthesize two versions of a peptide ligand: one containing the native residue and another incorporating Fmoc-2-amino-5-iodobenzoic acid as a heavy-labeled analog. By mixing these two species and analyzing their relative abundance by MS, one can accurately quantify binding interactions or enzymatic processing, leveraging the compound's inherent mass difference as an internal standard.

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